1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3. It is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with trifluoroacetic acid and aminomethyl ketone . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and interactions involving nitro and trifluoromethyl groups.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability . These interactions can affect the compound’s biological activity and its potential use in various applications.
Comparison with Similar Compounds
1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a different position of the trifluoromethyl group.
1-(3-Nitro-5-(difluoromethyl)phenyl)propan-2-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-[3-nitro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3/c1-6(15)2-7-3-8(10(11,12)13)5-9(4-7)14(16)17/h3-5H,2H2,1H3 |
InChI Key |
CUNVEMILPBPJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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